molecular formula C18H21N3O2 B1362088 Methyl 6-(4-benzylpiperazino)nicotinate CAS No. 132521-74-5

Methyl 6-(4-benzylpiperazino)nicotinate

Cat. No. B1362088
CAS RN: 132521-74-5
M. Wt: 311.4 g/mol
InChI Key: YSAFROZAEXKPKD-UHFFFAOYSA-N
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Description

“Methyl 6-(4-benzylpiperazino)nicotinate” is a biochemical compound used in proteomics research . It is also known as "3-Pyridinecarboxylic acid, 6-[4-(phenylmethyl)-1-piperazinyl]-, methyl ester" . The molecular formula of this compound is C18H21N3O2, and it has a molecular weight of 311.38 .

Scientific Research Applications

Antimicrobial Properties

Methyl 6-(4-benzylpiperazino)nicotinate and its related compounds have been explored for their antimicrobial properties. Studies have shown that certain derivatives, including nicotinamides and thiazolidinones, exhibit antimicrobial activity against a range of bacteria and fungi. For instance, 4-Thiazolidinones of Nicotinic Acid demonstrated in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal species (Patel & Shaikh, 2010).

Chemical Separation and Stability

The separation and stability of nicotinic acid derivatives, including methyl nicotinate, have been a subject of research. Studies using densitometry and chromatography have investigated the separation effect and chemical stability of these compounds. The research helps in understanding the chemical properties and potential applications of these derivatives (Pyka & Klimczok, 2007), (Parys & Pyka, 2010).

Synthesis and Evaluation for Medical Use

The synthesis of this compound and its analogs is crucial for their potential medical applications. Studies have focused on developing safe and economical synthesis methods for these compounds. For example, a study on the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, related to this compound, highlights the process of creating intermediates for novel anti-infective agents (Mulder et al., 2013).

Anticancer Potential

Research has also been conducted on the potential anticancer properties of this compound derivatives. For instance, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides showed significant anticancer activity against a panel of 60 human cancer cell lines, suggesting their potential as anticancer agents (Kamal et al., 2014).

Enhancement of Peripheral Blood Collection

Interestingly, the topical application of Methyl Nicotinate solution has been found to enhance peripheral blood collection. This suggests potential clinical utility in improving blood collection methods, especially for patients with difficulties in providing blood samples (Zhu et al., 2022).

Biochemical Analysis

Biochemical Properties

Methyl 6-(4-benzylpiperazino)nicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinate phosphoribosyltransferase, an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). This interaction is crucial as it influences the enzyme’s activity, thereby affecting the overall NAD+ biosynthesis pathway . Additionally, this compound binds to certain proteins, altering their conformation and function, which can have downstream effects on various cellular processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules such as protein kinases, leading to altered phosphorylation states of target proteins . This modulation can impact various cellular functions, including cell growth, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions can lead to changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light . The degradation products can have different biochemical properties and may affect cellular functions differently. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression . These changes can persist even after the compound is removed, indicating potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain cellular functions without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse effects . These findings highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as nicotinate phosphoribosyltransferase, influencing the biosynthesis of NAD+ . This interaction can affect metabolic flux and the levels of various metabolites within the cell . Additionally, this compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biochemical properties and effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound in different cellular compartments . For instance, this compound can be transported into the nucleus, where it can interact with nuclear proteins and influence gene expression . The distribution of this compound within tissues can also affect its overall biochemical effects and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function . It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound is essential for its role in regulating various cellular processes and biochemical pathways .

properties

IUPAC Name

methyl 6-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-23-18(22)16-7-8-17(19-13-16)21-11-9-20(10-12-21)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAFROZAEXKPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601175799
Record name Methyl 6-[4-(phenylmethyl)-1-piperazinyl]-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132521-74-5
Record name Methyl 6-[4-(phenylmethyl)-1-piperazinyl]-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132521-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-[4-(phenylmethyl)-1-piperazinyl]-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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